3-Ethoxy-5-chloromethylisothiazole
Overview
Description
Synthesis Analysis
The synthesis of isothiazole derivatives, including compounds similar to 3-Ethoxy-5-chloromethylisothiazole, typically involves cyclocondensation reactions, substitution reactions, or the reaction of nitriles with ethoxycarbonylthioacetamides. For example, brominated trihalomethylenones have been explored as precursors in the synthesis of ethoxymethyl-carboxyethyl ester pyrazoles through substitution reactions of bromine and chlorine by ethanol (Martins et al., 2013).
Molecular Structure Analysis
The molecular structure of isothiazole derivatives can be elucidated using techniques such as X-ray crystallography, which reveals details about bond lengths, angles, and overall molecular geometry. For instance, crystal and molecular structure analysis has been conducted on compounds like 3-trichloromethyl-4-chloro-5-isopropoxyisothiazole, demonstrating the effects of substitution on the heterocycle's bond lengths and angles (Verenich et al., 1992).
Scientific Research Applications
Pharmaceutical and Biotechnology Applications :
- The high yields of 3-ethoxyisoxazole derivatives from β-oxo thionoesters suggest potential applications in pharmaceuticals and biotechnology (OhtaTetsuo et al., 2000).
- Brominated trihalomethylenones are versatile precursors for synthesizing compounds like 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, with implications in chemotherapeutic applications (Martins et al., 2013).
- Gold(III) complexes with thioamides, which are related compounds, show potential for treating various cancers (Kouroulis et al., 2009).
Agricultural Applications :
- Certain derivatives show significant antifungal activity, suggesting their use as new antifungal agents (Narayanan & Bernstein, 1966).
- 5-Substituted-3-(trichloromethyl)-1,2,4-thiadiazoles, a related compound, demonstrate 60-80% of the overall fungicidal activity compared to analogous compounds, suggesting their efficacy as soil fungicides (Narayanan, Bernstein & Williams, 1966).
Environmental and Other Applications :
- Compounds such as Terrazole have been shown to suppress denitrification in soils, which can improve soil quality and reduce nutrient loss (Mills & Mcelhannon, 1984).
- Some derivatives have been found to inhibit nitrification in agricultural soils, thereby reducing the need for certain fertilizers and maintaining soil health (Abdullatif & Stroehlein, 1990).
properties
IUPAC Name |
5-(chloromethyl)-3-ethoxy-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNOS/c1-2-9-6-3-5(4-7)10-8-6/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELAVYQLWGPSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NSC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433724 | |
Record name | 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-chloromethylisothiazole | |
CAS RN |
170953-78-3 | |
Record name | 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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